molecular formula C21H22ClN3O4S B6505047 3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea CAS No. 1421452-82-5

3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea

Cat. No. B6505047
CAS RN: 1421452-82-5
M. Wt: 447.9 g/mol
InChI Key: VINFHUNHCTZSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a thiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are found in many biologically active compounds and have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .


Molecular Structure Analysis

The compound contains a thiazole ring, a urea group, and a phenyl ring with three methoxy groups. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The reactivity of thiazole derivatives can vary greatly depending on the substituents present. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The exact physical and chemical properties of this specific compound would depend on the specific substituents and their positions.

Mechanism of Action

Biochemical Pathways

It is worth noting that derivatives of indole, a similar compound, are known to have diverse biological and clinical applications . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Similar compounds have shown moderate antiproliferative activity , suggesting that the compound may have a similar effect.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the compound’s crystalline structure was obtained by slow evaporation within 3 days in the mixed solution of ethyl acetate and n-hexane . This suggests that the compound’s stability and efficacy could be affected by factors such as temperature, humidity, and the presence of other chemicals.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. Some thiazole derivatives are used as drugs and have been associated with various side effects .

Future Directions

Thiazole derivatives continue to be of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on the design and development of new thiazole derivatives with improved efficacy and reduced side effects .

properties

IUPAC Name

1-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4S/c1-12-18(30-20(24-12)14-7-5-6-8-15(14)22)11-23-21(26)25-13-9-16(27-2)19(29-4)17(10-13)28-3/h5-10H,11H2,1-4H3,(H2,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINFHUNHCTZSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.